

# An In-depth Technical Guide to 2,5-Dihydroxy-7-methoxyflavanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,5-Dihydroxy-7-methoxyflavanone

Cat. No.: B12372045

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CAS Number: 35486-66-9

## Abstract

This technical guide provides a comprehensive overview of **2,5-Dihydroxy-7-methoxyflavanone** (CAS No. 35486-66-9), a flavonoid compound belonging to the flavanone subclass. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It consolidates available physicochemical data, outlines a representative synthesis protocol, and explores the biological activities and potential mechanisms of action based on studies of structurally related flavanones. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages information on analogous compounds to provide a foundational understanding and framework for future research.

## Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Within this class, flavanones are characterized by a saturated C2-C3 bond in the C ring of the flavonoid skeleton. **2,5-Dihydroxy-7-methoxyflavanone** is a specific methoxylated flavanone. The substitution pattern, including the presence of hydroxyl and methoxy groups, is crucial in determining the molecule's biological efficacy, including its antioxidant, anti-inflammatory, and cytotoxic properties. This guide aims to collate the known information on **2,5-Dihydroxy-7-methoxyflavanone** and to

provide detailed experimental methodologies and pathway diagrams based on closely related analogues to facilitate further investigation.

## Physicochemical Properties

Precise experimental data for the physicochemical properties of **2,5-Dihydroxy-7-methoxyflavanone** are not widely reported. The following table summarizes the available computed and confirmed data for the compound and its isomers, providing a key reference for researchers.

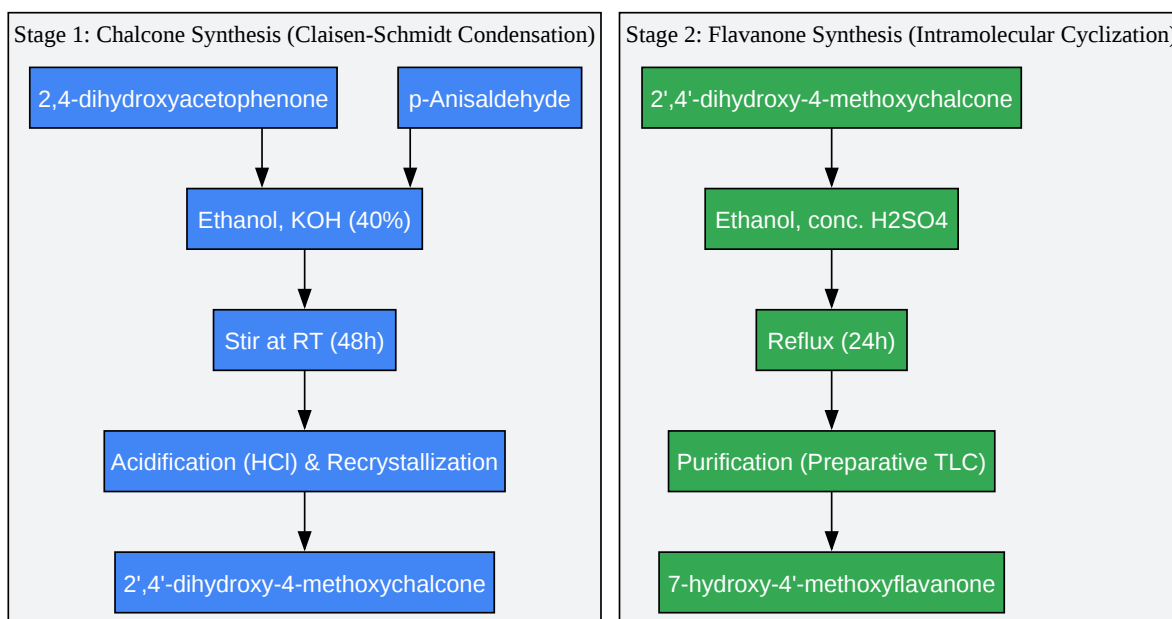
Property	Value	Source
CAS Number	35486-66-9	[1]
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O <sub>5</sub>	[2]
Molecular Weight	286.28 g/mol	[2]
IUPAC Name	2,5-dihydroxy-7-methoxy-2-phenylchroman-4-one	[1]
Synonyms	2,5-dihydroxy-7-methoxy-2-phenyl-3H-chromen-4-one; 2,5-dihidroksi-7-metoksiflavanon (INA)	[1]
Purity	>98% (As per available commercial samples)	N/A
Predicted logP	2.2 - 2.7 (Computed for isomers)	[3][4]
Appearance	Data not available	N/A
Melting Point	Data not available (Related flavanones melt in the range of 166-240 °C)	[5][6]
Solubility	Data not available	N/A
NMR Spectral Data	Not explicitly detailed in available literature.	N/A

## Synthesis and Experimental Protocols

While a direct and detailed synthesis protocol for **2,5-Dihydroxy-7-methoxyflavanone** is not readily available in the public domain, the synthesis of structurally similar flavanones typically follows a two-step process involving a Claisen-Schmidt condensation followed by an intramolecular cyclization. The following protocol for the synthesis of 7-hydroxy-4'-methoxyflavanone serves as a representative example.<sup>[5]</sup>

### Representative Synthesis Workflow

The synthesis can be visualized as a two-stage process: first, the formation of a chalcone intermediate, and second, the cyclization of the chalcone to the flavanone.



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Figure 1: Representative workflow for flavanone synthesis.

## Detailed Protocol for 7-hydroxy-4'-methoxyflavanone Synthesis[5]

### Materials:

- 2,4-dihydroxyacetophenone
- p-Anisaldehyde
- Ethanol
- Potassium Hydroxide (KOH)
- Hydrochloric Acid (HCl)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- n-hexane
- Ethyl acetate

### Stage 1: Synthesis of 2',4'-dihydroxy-4-methoxychalcone (Intermediate)

- Dissolve 0.76 g (5 mmol) of 2,4-dihydroxyacetophenone in 6 mL of ethanol and stir for 10 minutes.
- Slowly add 7.5 mL of 40% (w/v) KOH solution.
- Add a solution of 0.68 g (5 mmol) of p-anisaldehyde in 6 mL of ethanol to the reaction mixture.
- Stir the reaction mixture for 48 hours at room temperature.
- Add ice-cold distilled water and acidify the mixture to pH 5 using 10% HCl.
- Filter the resulting solid, wash with cold distilled water, and recrystallize from methanol to obtain the chalcone intermediate.

## Stage 2: Synthesis of 7-hydroxy-4'-methoxyflavanone

- Dissolve 0.27 g (1 mmol) of the synthesized 2',4'-dihydroxy-4-methoxychalcone in 50 mL of ethanol.
- Slowly add 0.8 mL of concentrated H<sub>2</sub>SO<sub>4</sub>.
- Reflux the mixture for 24 hours.
- After cooling, add cold distilled water until a solid forms.
- Filter the product and purify it using preparative Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (4:3) to yield the final flavanone product.

## Protocol for In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol is a standard method for assessing the free radical scavenging activity of compounds like flavanones.<sup>[7]</sup>

### Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- Test compound (e.g., **2,5-Dihydroxy-7-methoxyflavanone**)
- 96-well microplate
- Microplate reader

### Procedure:

- Prepare a stock solution of the test compound in methanol (e.g., 100 µg/mL).
- Prepare a DPPH working solution (e.g., 80 µg/mL) in methanol.

- In a 96-well plate, add 100 µL of the test compound solution to a well.
- Add 100 µL of the DPPH solution to the same well.
- For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
- Incubate the plate at room temperature in the dark for 30 minutes.
- Measure the absorbance at 514 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity using the formula: % Scavenging =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$

## Protocol for In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[8]

Materials:

- RAW 264.7 macrophage cells
- DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
- Lipopolysaccharide (LPS)
- Test compound
- Griess Reagent
- 96-well cell culture plate

Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of  $1 \times 10^5$  cells/well and incubate for 24 hours.

- Pre-treat the cells with various concentrations of the test compound for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) for 16-24 hours.
- After incubation, collect 50 µL of the cell culture supernatant.
- Add 50 µL of Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.
- Measure the absorbance at 540 nm.
- Determine the concentration of nitrite by comparing with a standard curve of sodium nitrite.
- Assess cell viability separately using an MTT assay to ensure that the observed NO reduction is not due to cytotoxicity.[9]

## Biological Activity and Signaling Pathways

Direct studies on the biological activity of **2,5-Dihydroxy-7-methoxyflavanone** are scarce. However, the flavonoid scaffold and the presence of hydroxyl and methoxy groups suggest potential antioxidant, anti-inflammatory, and anticancer activities, which have been observed in structurally similar compounds.[10]

For instance, 5-Hydroxy-7-methoxyflavone (HMF), a closely related compound, has been shown to induce apoptosis in human colon carcinoma cells through a mechanism involving the generation of Reactive Oxygen Species (ROS).[11][12] This activity is linked to the modulation of specific cell signaling pathways.

## ROS-Mediated Mitochondrial Apoptosis Pathway

In several cancer cell lines, certain methoxyflavones have been demonstrated to increase the intracellular levels of ROS.[11] This elevation in oxidative stress can trigger the Endoplasmic Reticulum (ER) stress response and subsequently activate the mitochondrial pathway of apoptosis.

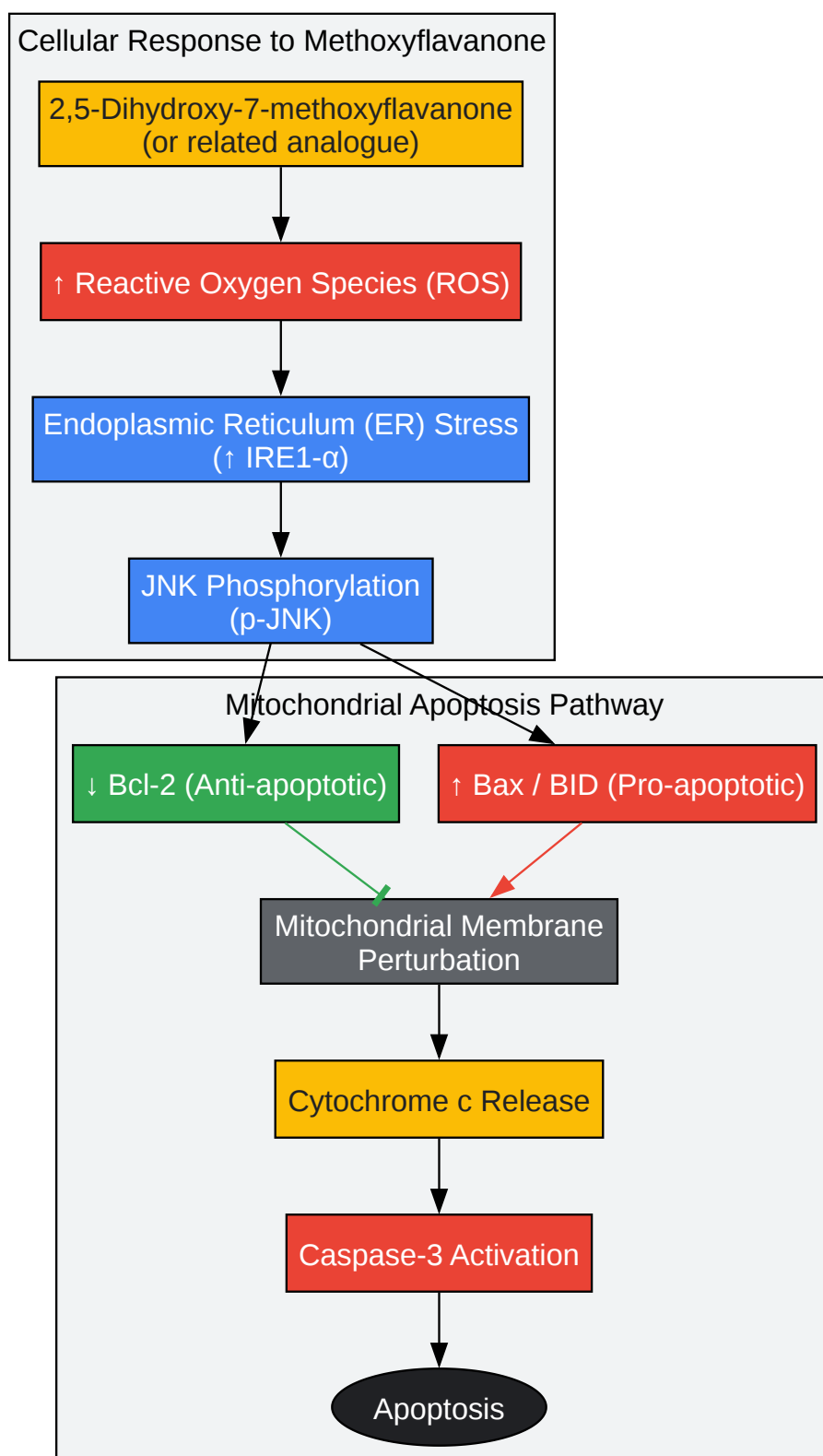
The proposed signaling cascade is as follows:

- The flavanone induces a significant increase in intracellular ROS.

- Elevated ROS leads to ER stress, characterized by the upregulation of proteins like IRE1- $\alpha$ .
- ER stress activates the JNK signaling pathway through phosphorylation.
- Activated JNK influences the Bcl-2 family of proteins, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the activation of pro-apoptotic proteins like Bax and BID.
- This shift in the Bcl-2 protein balance causes mitochondrial membrane perturbation, leading to the release of Cytochrome c into the cytosol.
- Cytochrome c activates Caspase-3, a key executioner caspase, which then orchestrates the final stages of apoptosis, leading to cell death.

The following diagram illustrates this proposed signaling pathway.





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Figure 2: Proposed ROS-mediated apoptosis signaling pathway for methoxyflavones.

## Conclusion and Future Perspectives

**2,5-Dihydroxy-7-methoxyflavanone** represents a molecule of interest within the broader class of flavonoids due to its potential for biological activity. This guide has synthesized the available information on its identity and physicochemical properties and has provided a framework for its synthesis and biological evaluation based on established protocols for related compounds.

Significant gaps in the literature remain, particularly concerning the experimental determination of its physicochemical properties, specific biological activities, and the precise signaling pathways it modulates. Future research should focus on:

- A complete chemical synthesis and characterization, including detailed NMR and mass spectrometry analysis.
- In-depth evaluation of its antioxidant, anti-inflammatory, and cytotoxic activities against a panel of cell lines.
- Elucidation of its specific molecular targets and mechanisms of action through transcriptomic and proteomic studies.

By addressing these areas, the scientific community can fully ascertain the therapeutic potential of **2,5-Dihydroxy-7-methoxyflavanone** and its prospective role in drug discovery and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dihydroxy-7-methoxyflavanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372045#2-5-dihydroxy-7-methoxyflavanone-cas-number-35486-66-9]

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